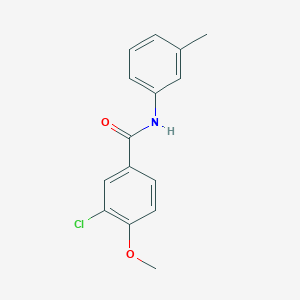
3-(1,1-Dimethyl-3-butenyl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dimethyl-3-butenyl)cyclopentanone: is an organic compound with the molecular formula C11H18O It is a cyclopentanone derivative featuring a 1,1-dimethyl-3-butenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dimethyl-3-butenyl)cyclopentanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,3-dimethyl-1-butene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the addition of the 1,1-dimethyl-3-butenyl group to the cyclopentanone ring.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing large-scale purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dimethyl-3-butenyl)cyclopentanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopentanone ring or the butenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted cyclopentanone derivatives can be formed.
Scientific Research Applications
3-(1,1-Dimethyl-3-butenyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-Dimethyl-3-butenyl)cyclopentanone involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without the butenyl substituent.
3-(1,1-Dimethyl-3-butenyl)cyclopentanol: The reduced form of the ketone.
3-(1,1-Dimethyl-3-butenyl)-2-cyclopenten-1-one: A related compound with a different ring structure.
Uniqueness
3-(1,1-Dimethyl-3-butenyl)cyclopentanone is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-(2-methylpent-4-en-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H18O/c1-4-7-11(2,3)9-5-6-10(12)8-9/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
KRSPPZTZDFXLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



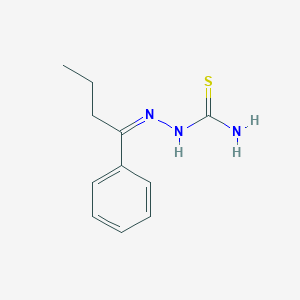
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
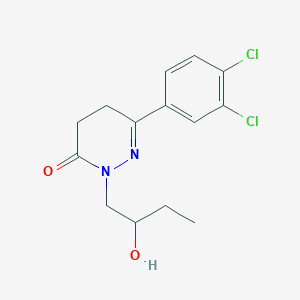
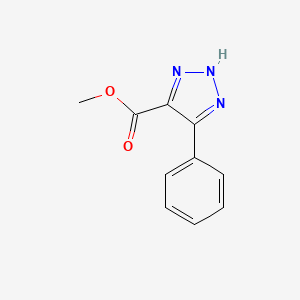
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)



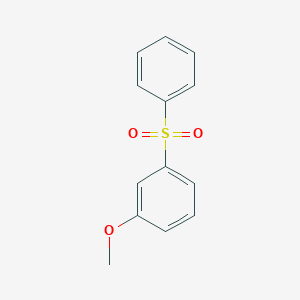

![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)
